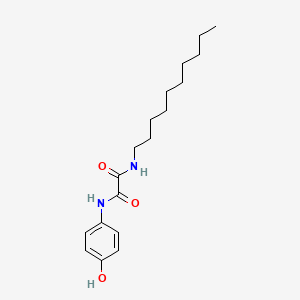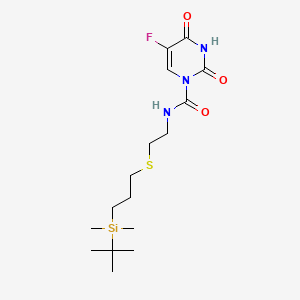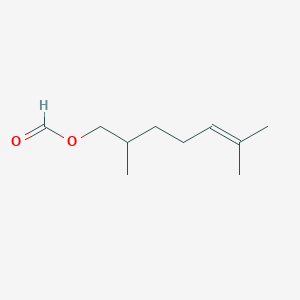
2,6-Dimethylheptenyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylheptenyl formate, also known by its unique identifier SE6UX9PQ3U, is an organic compound with the molecular formula C10H18O2 . It is a formate ester derived from 2,6-dimethylhepten-1-ol. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylheptenyl formate typically involves the esterification of 2,6-dimethylhepten-1-ol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
2,6-Dimethylhepten-1-ol+Formic Acid→2,6-Dimethylheptenyl Formate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylheptenyl formate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,6-dimethylhepten-1-ol and formic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,6-Dimethylhepten-1-ol and formic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2,6-Dimethylheptenyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dimethylheptenyl formate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 2,6-dimethylhepten-1-ol and formic acid. These products can further participate in various biochemical pathways, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
2,6-Dimethylheptenyl formate can be compared with other similar compounds, such as:
2,6-Dimethylhepten-1-ol: The alcohol precursor used in its synthesis.
Formic Acid Esters: Other esters derived from formic acid, which may have similar chemical properties but different biological activities.
Alkyl Formates: A class of compounds with varying alkyl groups, influencing their reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
2119671-25-7 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2,6-dimethylhept-5-enyl formate |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-4-6-10(3)7-12-8-11/h5,8,10H,4,6-7H2,1-3H3 |
Clé InChI |
ULJVYVNXXPACGD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)COC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


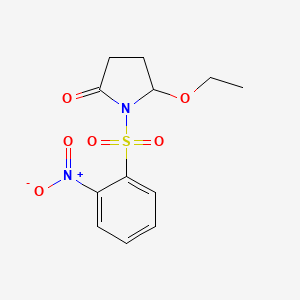
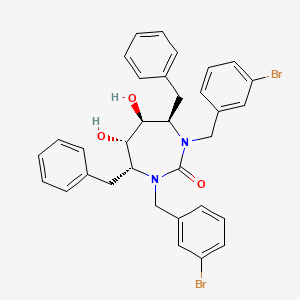

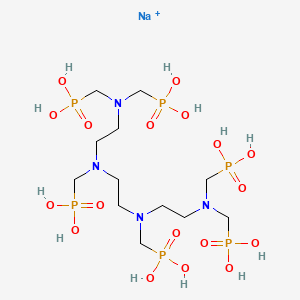
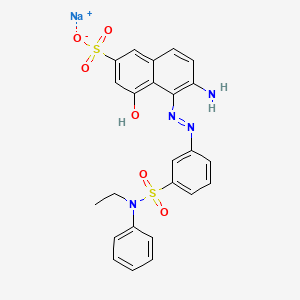
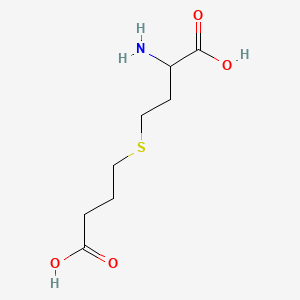
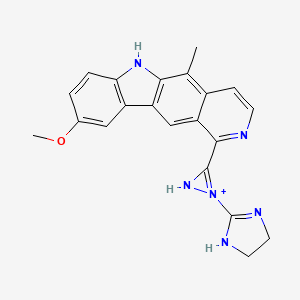
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
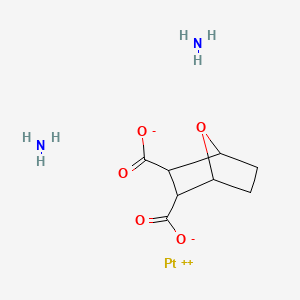

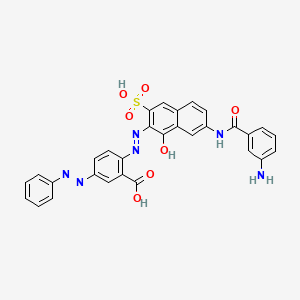
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
